molecular formula C19H23N3O3 B2967871 2-((1-(4-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one CAS No. 2310096-45-6

2-((1-(4-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

Cat. No.: B2967871
CAS No.: 2310096-45-6
M. Wt: 341.411
InChI Key: VHGWDNHUGORTAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(4-Methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazin-3(2H)-one core substituted at the 2-position with a (1-(4-methoxybenzoyl)piperidin-4-yl)methyl group and a methyl group at the 6-position. The piperidine ring is further functionalized with a 4-methoxybenzoyl moiety, which introduces both lipophilic and electron-donating properties.

Properties

IUPAC Name

2-[[1-(4-methoxybenzoyl)piperidin-4-yl]methyl]-6-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14-3-8-18(23)22(20-14)13-15-9-11-21(12-10-15)19(24)16-4-6-17(25-2)7-5-16/h3-8,15H,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGWDNHUGORTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(4-methoxybenzoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one, with CAS number 2310096-45-6, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₉H₂₃N₃O₃
  • Molecular Weight : 341.4 g/mol
  • Structure : The compound consists of a pyridazine core substituted with a piperidine moiety and a methoxybenzoyl group.

Antitumor Effects

Recent studies have highlighted the antitumor potential of this compound. In a Karpas-422 xenograft model, the compound demonstrated significant antitumor activity when administered at a dosage of 160 mg/kg twice daily (BID). This suggests a promising avenue for its use in cancer therapy, particularly against lymphoma .

The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, preliminary data suggest that it may act through:

  • Inhibition of Tumor Growth : By inducing apoptosis in cancer cells or inhibiting angiogenesis.
  • Modulation of Neurotransmitter Systems : Potentially influencing serotonin and dopamine pathways due to its piperidine structure.

Table 1: Summary of Biological Activities

Activity TypeModel/StudyDosageOutcome
AntitumorKarpas-422 Xenograft Model160 mg/kg BIDSignificant tumor reduction
NeuropharmacologicalNot specifically studiedN/APotential interactions with CNS receptors

Case Study Example

In a study examining the antitumor efficacy of various compounds, this compound was included in a panel of novel agents. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis in malignant cells, positioning it as a candidate for further development in cancer therapeutics .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Core Modifications

Pyridazinone vs. Pyrimidinone Derivatives

The compound shares structural similarities with derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one and 4H-pyrazino[1,2-a]pyrimidin-4-one from recent patent applications (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) . Key differences include:

  • Core Heterocycle: Pyridazinone (two adjacent nitrogen atoms) vs. pyrimidinone (nitrogen atoms at positions 1 and 3).
  • Substituent Position: The target compound’s piperidine-methyl group is at the pyridazinone 2-position, whereas pyrimidinone analogs often feature substitutions at the 7-position (e.g., piperazine or alkylated piperidine groups).
Piperidine/Piperazine Substitutions

Piperidine derivatives are common in bioactive compounds. For example:

  • DMPI (3-{1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole) contain piperidin-4-yl groups linked to indole cores. These compounds demonstrated synergy with carbapenems against MRSA, highlighting the role of piperidine in enhancing antimicrobial activity .
  • 4-Methoxybenzoyl vs. Arylalkyl Groups : The target compound’s 4-methoxybenzoyl group may improve metabolic stability compared to DMPI/CDFII’s dimethylbenzyl substituents, which are prone to oxidative metabolism.
Styryl-Substituted Pyridazinones

Pharmacological Implications

Antimicrobial Potential

While DMPI/CDFII showed direct antimicrobial synergism , the target compound’s pyridazinone core and 4-methoxybenzoyl group may modulate activity against different targets (e.g., bacterial enzymes vs. mammalian receptors).

CNS Penetration

The 4-methoxybenzoyl group increases lipophilicity (logP ~2.5–3.5 estimated), favoring blood-brain barrier penetration compared to polar piperazine derivatives (e.g., 7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) .

Physicochemical Properties

Compound Name Core Structure Key Substituents logP* Water Solubility*
Target Compound Pyridazin-3(2H)-one 6-methyl; 2-(4-methoxybenzoyl-piperidine) ~3.2 Moderate
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidin-4-one 7-piperazine; 2-benzodioxol ~1.8 High
DMPI Indole Piperidin-4-yl; dimethylphenyl ~4.0 Low
6-(4-Methylstyryl)-3(2H)-pyridazinone Pyridazin-3(2H)-one 6-styryl ~2.5 Moderate

*Estimated using computational tools (e.g., ChemAxon).

Metabolic Stability

The 4-methoxy group on the benzoyl moiety may reduce cytochrome P450-mediated oxidation compared to DMPI’s dimethylphenyl group. Piperazine-containing analogs () are more polar, favoring renal excretion but limiting CNS penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.